1-Boc-3-Cbz-Aminopyrrolidine

Description

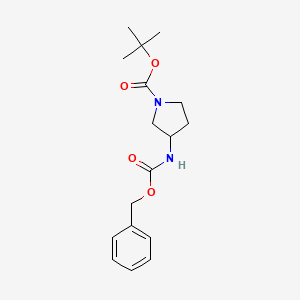

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 3-(phenylmethoxycarbonylamino)pyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2O4/c1-17(2,3)23-16(21)19-10-9-14(11-19)18-15(20)22-12-13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3,(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLSYDQGCKDPQPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Strategic Synthesis and Application of 1-Boc-3-Cbz-aminopyrrolidine: A Technical Guide

Introduction: The Architectural Elegance of Orthogonal Protection

In the intricate world of drug discovery and complex molecule synthesis, the pyrrolidine scaffold is a privileged structure, forming the core of numerous biologically active compounds.[1][2] The ability to selectively functionalize this ring system at different positions is paramount for generating molecular diversity and fine-tuning pharmacological properties. This guide provides an in-depth technical overview of a key chiral building block, tert-butyl 3-(((benzyloxy)carbonyl)amino)pyrrolidine-1-carboxylate , commonly known as 1-Boc-3-Cbz-aminopyrrolidine . We will delve into its chemical properties, synthesis, and strategic applications, with a focus on the causal reasoning behind its use in modern organic synthesis.

The strategic utility of this compound lies in the orthogonal nature of its two protecting groups: the tert-butoxycarbonyl (Boc) group at the 1-position (the pyrrolidine nitrogen) and the benzyloxycarbonyl (Cbz or Z) group at the 3-position (the exocyclic amine). This differential protection allows for the selective deprotection and subsequent elaboration of either the ring nitrogen or the side-chain amine, a crucial advantage in multi-step synthetic campaigns.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical properties of a building block is fundamental to its effective application. The properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| IUPAC Name | tert-butyl 3-(((benzyloxy)carbonyl)amino)pyrrolidine-1-carboxylate | N/A |

| Synonyms | This compound | [3] |

| CAS Number | 325775-36-8 | [3] |

| Molecular Formula | C₁₇H₂₄N₂O₄ | N/A |

| Molecular Weight | 320.38 g/mol | N/A |

| Appearance | Expected to be a solid or oil | N/A |

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the Boc group (a singlet at ~1.4 ppm integrating to 9H), the Cbz group (a multiplet in the aromatic region, ~7.3 ppm, integrating to 5H, and a singlet for the benzylic CH₂ at ~5.1 ppm), and the pyrrolidine ring protons (a series of multiplets in the range of 1.8-4.0 ppm).

-

¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbons of both the Boc (~155 ppm) and Cbz (~156 ppm) groups, the quaternary carbon of the Boc group (~80 ppm), the benzylic carbon of the Cbz group (~67 ppm), and the aromatic carbons of the phenyl ring (~128-136 ppm). The pyrrolidine ring carbons will appear in the aliphatic region.[6]

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by strong absorption bands corresponding to the C=O stretching of the carbamates (around 1680-1720 cm⁻¹), N-H stretching of the Cbz-protected amine (around 3300 cm⁻¹), and C-H stretching of the aliphatic and aromatic moieties.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry in positive ion mode would be expected to show the protonated molecule [M+H]⁺ at m/z 321.18.

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound can be approached from two primary retrosynthetic pathways, both of which are detailed below. The choice of route depends on the availability of starting materials and the desired scale of the reaction.

Workflow for the Synthesis of this compound

Caption: Synthetic routes to this compound.

Experimental Protocol: Route A - Cbz Protection of 1-Boc-3-aminopyrrolidine

This protocol is adapted from established procedures for the Cbz protection of amines.

-

Dissolution: In a round-bottom flask, dissolve 1-Boc-3-aminopyrrolidine (1.0 eq) in a suitable solvent system, such as a 2:1 mixture of tetrahydrofuran (THF) and water.

-

Basification: Cool the solution to 0 °C in an ice bath and add sodium bicarbonate (NaHCO₃, 2.0 eq) with stirring.

-

Addition of Cbz-Cl: Slowly add benzyl chloroformate (Cbz-Cl, 1.1-1.5 eq) dropwise to the cooled solution.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Upon completion, dilute the reaction mixture with water and extract with an organic solvent such as ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield pure this compound.

Experimental Protocol: Route B - Boc Protection of 3-Cbz-aminopyrrolidine

This protocol is based on standard methods for the Boc protection of amines.[7][8]

-

Dissolution: Dissolve 3-Cbz-aminopyrrolidine (1.0 eq) and triethylamine (Et₃N, 1.2 eq) in anhydrous THF under an inert atmosphere (e.g., argon).

-

Addition of Boc₂O: Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) to the solution.

-

Reaction: Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.

-

Workup: Remove the THF under reduced pressure. Dissolve the resulting residue in ethyl acetate and wash sequentially with 1M NaOH and water.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo. Purify the crude product by flash chromatography to afford the desired this compound.

The Strategic Core: Orthogonal Deprotection and Synthetic Applications

The primary value of this compound lies in the ability to selectively remove one protecting group in the presence of the other. This orthogonality is the cornerstone of its utility in complex syntheses.

-

Boc Deprotection (Acid-Labile): The Boc group is readily cleaved under acidic conditions, most commonly with trifluoroacetic acid (TFA) in dichloromethane (DCM) or with hydrochloric acid (HCl) in dioxane.[7][9] This exposes the pyrrolidine nitrogen for further functionalization, such as alkylation, acylation, or sulfonylation, while the Cbz group at the 3-position remains intact.

-

Cbz Deprotection (Hydrogenolysis): The Cbz group is stable to acidic and basic conditions but can be efficiently removed by catalytic hydrogenolysis (e.g., H₂, Pd/C in methanol or ethanol).[3][7] This regenerates the free amine at the 3-position, which can then participate in reactions like amide bond formation or reductive amination, leaving the Boc group on the ring nitrogen untouched.

Logical Workflow for Selective Functionalization

Caption: Orthogonal deprotection and functionalization strategies.

This dual-protection strategy is particularly valuable in the synthesis of peptide mimetics, where the pyrrolidine ring serves as a constrained scaffold, and in the development of small molecule inhibitors targeting enzymes such as kinases and proteases. The ability to precisely control the sequence of reactions at two different nitrogen atoms within the same molecule is a powerful tool for medicinal chemists.

Conclusion: A Versatile Tool for Molecular Architects

This compound is more than just a protected diamine; it is a testament to the power of strategic protecting group chemistry in modern organic synthesis. Its key attribute—the orthogonal stability of the Boc and Cbz groups—provides researchers and drug development professionals with a high degree of control and flexibility in the construction of complex, biologically active molecules. By understanding the chemical properties and synthetic methodologies outlined in this guide, scientists can confidently employ this versatile building block to accelerate the discovery and development of novel therapeutics.

References

-

Macmillan Group, Princeton University. (n.d.). SUPPLEMENTARY INFORMATION. Retrieved from [Link]

-

Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES. Retrieved from [Link]

-

Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved from [Link]

-

Green and Convenient Protocol for the Chemoselective N-Benzyloxycarbonylation of Amines in Water. (n.d.). Retrieved from [Link]

-

MDPI. (2018). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Preparation of Mono-Cbz Protected Guanidines. Retrieved from [Link]

-

SpectraBase. (n.d.). 1-Boc-pyrrolidine. Retrieved from [Link]

-

PubChem. (n.d.). 1-Boc-3-aminopyrrolidine. Retrieved from [Link]

- Google Patents. (n.d.). CN102241617A - Synthesis method of 1-tert-butoxycarbonyl-3-pyrrolidone.

-

PubMed. (n.d.). Synthesis and Cytoprotective Characterization of 8-Hydroxyquinoline Betti Products. Retrieved from [Link]

- Google Patents. (n.d.). EP2358670B1 - A process for the preparation of tert-butyl (R)-3-vinylpyrrolidine-1-carboxylate and intermediates therefor.

-

European Patent Office. (n.d.). EP 1138672 A1 - Process for the preparation of 3-amino-pyrrolidine derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and characterization of 8-Chloro-7-(4-(3-chloropropanoyl)piperazin-1-yl)-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid. Retrieved from [Link]

-

PubMed. (n.d.). Synthesis and Characterization of Fe3O4@SiO2 NPs as an Effective Catalyst for the Synthesis of Tetrahydrobenzo[a]xanthen-11-ones. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Synthesis and Characterization of High-Entropy Dawsonite-Type Structures. Retrieved from [Link]

Sources

- 1. 1-Boc-3-aminopyrrolidine | C9H18N2O2 | CID 2756370 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. total-synthesis.com [total-synthesis.com]

- 4. benchchem.com [benchchem.com]

- 5. spectrabase.com [spectrabase.com]

- 6. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions [mdpi.com]

- 7. benchchem.com [benchchem.com]

- 8. (3R)-(+)-1-BENZYL-3-(TERT-BUTOXYCARBONYLAMINO)PYRROLIDINE synthesis - chemicalbook [chemicalbook.com]

- 9. total-synthesis.com [total-synthesis.com]

1-Boc-3-Cbz-aminopyrrolidine structure elucidation

An In-Depth Technical Guide to the Structure Elucidation of 1-Boc-3-Cbz-aminopyrrolidine

Abstract

This technical guide provides a comprehensive framework for the structural elucidation of this compound, a chiral synthetic building block of significant interest in medicinal chemistry and drug development. The strategic application of orthogonal tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) protecting groups necessitates a multi-faceted analytical approach for unambiguous characterization. This document details the synergistic use of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) for confirming covalent structure and connectivity. Furthermore, it addresses the critical aspect of stereochemical integrity by outlining methodologies for determining enantiomeric purity. The causality behind experimental choices and data interpretation is emphasized throughout, providing researchers with a self-validating system for structural verification.

Introduction: The Strategic Importance of Protected Aminopyrrolidines

The pyrrolidine ring is a privileged scaffold in modern drug discovery, forming the core of numerous therapeutic agents.[1] The synthesis of complex, biologically active molecules often requires the strategic masking of reactive functional groups to direct reactivity to specific sites.[2][3][4] this compound is a quintessential example of such a strategic intermediate. It features two distinct and orthogonally stable carbamate protecting groups: the acid-labile Boc group and the Cbz group, which is typically removed via hydrogenolysis.[5][6] This orthogonality allows for selective deprotection and sequential functionalization at either the pyrrolidine ring nitrogen (N-1) or the exocyclic amino group at the C-3 position, making it a versatile tool in multi-step synthesis.[2][5]

Given its role as a high-value chiral building block, rigorous structural confirmation is not merely a procedural step but a prerequisite for ensuring the integrity of a synthetic campaign. This guide provides an in-depth analysis of the data derived from primary analytical techniques to build an unassailable structural proof.

Molecular Architecture and Orthogonal Protection

The fundamental structure of this compound consists of a central five-membered pyrrolidine ring, which is chiral at the C-3 position. The two amine functionalities are masked with protecting groups that offer different chemical stabilities.

-

N-1 Position: Protected with a tert-butoxycarbonyl (Boc) group. This group is stable to a wide range of conditions but is readily cleaved under mild acidic conditions (e.g., trifluoroacetic acid).[3][6]

-

C-3 Position: The exocyclic amino group is protected with a benzyloxycarbonyl (Cbz or Z) group. This group is stable to acidic and basic conditions but is efficiently removed by catalytic hydrogenation.[6][7]

This differential reactivity is the cornerstone of its synthetic utility, enabling chemists to unveil and react each nitrogen center independently.

The Analytical Workflow: A Multi-Technique Approach

The complete structural elucidation of this compound relies on the convergence of data from several independent analytical techniques. No single method provides all the necessary information. The logical flow of this process is designed to confirm connectivity first, followed by functional group identification, and finally, stereochemical verification.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Connectivity

NMR spectroscopy is the most powerful tool for determining the precise atomic connectivity of an organic molecule. For this compound, both ¹H and ¹³C NMR provide a detailed fingerprint.

¹H NMR Spectroscopy: Proton Environment Mapping

The ¹H NMR spectrum reveals the chemical environment and neighboring relationships of all protons in the molecule. The expected signals provide direct evidence for each key component.

| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale & Interpretation |

| Boc Group (C(CH₃)₃) | ~1.45 | Singlet | 9H | A strong, sharp singlet confirms the nine equivalent protons of the tert-butyl group, a hallmark of the Boc protector. |

| Pyrrolidine Ring (CH₂) | ~1.8 - 2.3 | Multiplets | 2H | These complex signals correspond to the protons on the C-4 position of the pyrrolidine ring. |

| Pyrrolidine Ring (CH₂) | ~3.2 - 3.7 | Multiplets | 4H | Protons on C-2 and C-5, adjacent to the N-1 atom, are deshielded and appear as complex multiplets. |

| Pyrrolidine Ring (CH) | ~4.2 - 4.4 | Multiplet | 1H | The proton at the C-3 chiral center, bonded to the Cbz-protected nitrogen, is significantly deshielded. |

| Cbz Group (CH₂) | ~5.10 | Singlet | 2H | The two benzylic protons of the Cbz group appear as a sharp singlet, deshielded by the adjacent oxygen and aromatic ring. |

| Cbz Group (Aromatic) | ~7.3 - 7.4 | Multiplet | 5H | The five protons of the phenyl ring of the Cbz group produce a characteristic multiplet in the aromatic region. |

| Amide (NH) | Variable (~5.0 - 5.5) | Broad Singlet | 1H | The amide proton signal is often broad due to quadrupole broadening and its chemical shift can vary with concentration and solvent. |

¹³C NMR Spectroscopy: The Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon atoms and information about their chemical nature (alkane, aromatic, carbonyl).

| Assignment | Chemical Shift (δ, ppm) | Rationale & Interpretation |

| Boc Group (CH₃) | ~28.5 | The three equivalent methyl carbons of the Boc group. |

| Pyrrolidine Ring (C-4) | ~30 - 32 | The aliphatic carbon of the pyrrolidine ring furthest from the heteroatoms. |

| Pyrrolidine Ring (C-2, C-5) | ~44 - 46 | The two carbons adjacent to the N-Boc group. May appear as two distinct signals due to chirality. |

| Pyrrolidine Ring (C-3) | ~50 - 52 | The chiral carbon atom attached to the Cbz-protected nitrogen. |

| Cbz Group (CH₂) | ~67.0 | The benzylic carbon of the Cbz group, deshielded by the oxygen and phenyl ring. |

| Boc Group (Quaternary C) | ~79.5 | The quaternary carbon of the tert-butyl group. |

| Aromatic Carbons | ~127 - 129 | Signals for the CH carbons of the phenyl ring. |

| Aromatic Carbon (ipso) | ~136.5 | The quaternary carbon of the phenyl ring attached to the benzylic group. |

| Boc Carbamate (C=O) | ~154.7 | The carbonyl carbon of the Boc group. |

| Cbz Carbamate (C=O) | ~156.2 | The carbonyl carbon of the Cbz group. |

Self-Validation: The presence of two distinct carbamate carbonyl signals in the ¹³C NMR spectrum is a critical cross-validation point, confirming the presence of both Boc and Cbz protecting groups. 2D NMR techniques like COSY (proton-proton correlation) and HSQC (proton-carbon correlation) can be used to definitively link every proton signal to its corresponding carbon, providing an unassailable map of the molecular structure.

Infrared (IR) Spectroscopy: Functional Group Verification

FTIR spectroscopy probes the vibrational frequencies of chemical bonds, providing rapid confirmation of the functional groups present.[8][9] For this compound, the spectrum is dominated by the characteristic absorptions of the two carbamate groups.

| Frequency Range (cm⁻¹) | Vibration | Assignment |

| ~3350 | N-H Stretch | Amide N-H from the Cbz-carbamate. |

| ~3030 | C-H Stretch | Aromatic C-H from the Cbz group. |

| ~2850 - 2980 | C-H Stretch | Aliphatic C-H from the pyrrolidine and Boc groups. |

| ~1680 - 1710 | C=O Stretch | Two distinct, strong absorptions for the Boc and Cbz carbamate carbonyls. [10][11] |

| ~1500 - 1600 | C=C Stretch | Aromatic ring stretches from the Cbz group. |

| ~1160 - 1250 | C-O Stretch | Strong stretches associated with the carbamate C-O bonds. |

Causality in Interpretation: The most diagnostic feature is the presence of two strong carbonyl (C=O) stretching bands. A single, broad carbonyl peak might suggest impurity or degradation. The distinct separation of these two peaks is strong evidence for the two different carbamate electronic environments.

Experimental Protocol: FTIR Spectroscopy (KBr Pellet Method)

-

Preparation: Place approximately 1-2 mg of the solid this compound sample and 100-200 mg of dry, spectroscopy-grade Potassium Bromide (KBr) into a clean agate mortar.

-

Grinding: Grind the mixture thoroughly with a pestle for several minutes until a fine, homogeneous powder is obtained. This minimizes scattering effects.

-

Pellet Formation: Transfer the powder to a pellet-forming die and apply pressure using a hydraulic press to form a thin, transparent KBr pellet.

-

Analysis: Place the pellet in the spectrometer's sample holder and acquire the spectrum.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of the compound, confirming its elemental formula, and offers structural clues through its fragmentation pattern.

-

Molecular Ion: For C₁₇H₂₄N₂O₄, the monoisotopic mass is 320.1736 Da. Using electrospray ionization (ESI), the expected peak would be the protonated molecule [M+H]⁺ at m/z 321.1814. High-resolution mass spectrometry (HRMS) can confirm this mass to within a few parts per million, validating the molecular formula.

-

Key Fragmentation Pathways: The fragmentation pattern serves as a secondary confirmation of the structure's key components.

Trustworthiness of Data: The observation of the tropylium ion (m/z 91) is a classic signature of a benzyl group and strongly supports the presence of the Cbz protector.[12] Similarly, the characteristic neutral loss of 56 Da (isobutylene) or 100 Da (the entire Boc protecting group as CO₂ and isobutylene) is definitive proof of the Boc group.[12]

Chiral Analysis: Verifying Stereochemical Purity

While NMR, IR, and MS confirm the chemical structure, they are inherently achiral techniques and cannot distinguish between the (R) and (S) enantiomers. For a chiral building block, confirming enantiomeric purity is critical.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for determining the enantiomeric excess (ee) of a sample.[13][]

-

Principle: The technique employs a chiral stationary phase (CSP), which is a solid support derivatized with a single enantiomer of a chiral molecule. The two enantiomers of the analyte form transient, diastereomeric complexes with the CSP. These complexes have different binding energies, causing one enantiomer to travel through the column faster than the other, resulting in their separation.[15]

-

Experimental Outcome: An analysis of a racemic sample of this compound would show two peaks with equal area at different retention times. Analysis of an enantiomerically pure sample should ideally show only one of these peaks. The enantiomeric excess is calculated from the relative areas of the two peaks.

Experimental Protocol: Chiral HPLC Method Development

-

Column Selection: Choose a suitable chiral stationary phase. Polysaccharide-based columns (e.g., Chiralcel® OD-H, Chiralpak® AD-H) are often effective for separating N-protected amino derivatives.

-

Mobile Phase Screening: Begin with a standard mobile phase, typically a mixture of hexane or heptane and an alcohol modifier like isopropanol or ethanol.

-

Optimization: Adjust the ratio of hexane to alcohol to optimize the separation (resolution) and retention time. Small amounts of an additive, like diethylamine for basic compounds, may be required to improve peak shape.

-

Detection: Use a UV detector, setting the wavelength to absorb the aromatic ring of the Cbz group (e.g., 254 nm).

-

Quantification: Integrate the peak areas of the two enantiomers (A₁ and A₂) to calculate the enantiomeric excess (% ee) using the formula: % ee = |(A₁ - A₂) / (A₁ + A₂)| * 100.

Conclusion: A Convergent and Self-Validating Structural Proof

The definitive structure of this compound is established not by a single piece of data, but by the overwhelming and convergent evidence from a suite of orthogonal analytical techniques. ¹H and ¹³C NMR map the atomic framework, FTIR confirms the presence and integrity of the critical carbamate functional groups, and high-resolution MS validates the elemental composition. Finally, chiral HPLC provides the crucial confirmation of stereochemical purity. This rigorous, multi-faceted approach ensures that this valuable building block can be used with full confidence in the demanding syntheses characteristic of modern pharmaceutical research.

References

- Vertex AI Search. (n.d.). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Retrieved January 2, 2026.

-

StudySmarter. (2023, October 21). Protecting Groups: Boc, Cbz, Amine - Chemistry. Retrieved January 2, 2026, from [Link]

- Luesch, H. (n.d.). Weapons in Disguise – Activating Mechanisms and Protecting Group Chemistry in Nature. Chemistry. Retrieved January 2, 2026.

-

ResearchGate. (n.d.). Enantioselective Synthesis of 2-Aminomethyl and 3-Amino Pyrrolidines and Piperidines through 1,2-Diamination of Aldehydes. Retrieved January 2, 2026, from [Link]

-

Labinsights. (2023, May 8). Benefits of Protecting Groups in Organic Synthesis. Retrieved January 2, 2026, from [Link]

-

CEM Corporation. (n.d.). Protection and Deprotection. Retrieved January 2, 2026, from [Link]

-

PubMed. (2008, February 1). 3-Aminopyrrolidines from alpha-aminoacids: total synthesis of (+)-nemonapride from D-alanine. Retrieved January 2, 2026, from [Link]

-

MDPI. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Retrieved January 2, 2026, from [Link]

-

ACS Publications. (n.d.). Strategy for the Enantioselective Preparation of Polyhydroxy Pyrrolidines: Synthesis of DAB-1 and (-)-Anisomycin. Retrieved January 2, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Enantioselective Construction of Pyrrolidines by Palladium-Catalyzed Asymmetric [3 + 2] Cycloaddition of Trimethylenemethane with Imines. Retrieved January 2, 2026, from [Link]

-

National Institutes of Health. (n.d.). Protected Amine Labels: A Versatile Molecular Scaffold for Multiplexed Nominal Mass and Sub-Da Isotopologue Quantitative Proteomic Reagents. Retrieved January 2, 2026, from [Link]

-

MDPI. (n.d.). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Retrieved January 2, 2026, from [Link]

-

National Institutes of Health. (n.d.). Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes. Retrieved January 2, 2026, from [Link]

-

Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved January 2, 2026, from [Link]

-

PubMed. (n.d.). FTIR Spectroscopy for Carbon Family Study. Retrieved January 2, 2026, from [Link]

-

MDPI. (n.d.). Detection of Organophosphorus, Pyrethroid, and Carbamate Pesticides in Tomato Peels: A Spectroscopic Study. Retrieved January 2, 2026, from [Link]

-

ResearchGate. (n.d.). FTIR spectra of a EDA carbamate, b DETA carbamate, and c TETA carbamate. Retrieved January 2, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved January 2, 2026, from [Link]

-

National Institutes of Health. (2020, April 9). Metabolic Fingerprinting with Fourier-Transform Infrared (FTIR) Spectroscopy: Towards a High-Throughput Screening Assay for Antibiotic Discovery and Mechanism-of-Action Elucidation. Retrieved January 2, 2026, from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. jocpr.com [jocpr.com]

- 3. studysmarter.co.uk [studysmarter.co.uk]

- 4. Protection and Deprotection [cem.com]

- 5. benchchem.com [benchchem.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Cbz-Protected Amino Groups [organic-chemistry.org]

- 8. FTIR Spectroscopy for Carbon Family Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Metabolic Fingerprinting with Fourier-Transform Infrared (FTIR) Spectroscopy: Towards a High-Throughput Screening Assay for Antibiotic Discovery and Mechanism-of-Action Elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Protected Amine Labels: A Versatile Molecular Scaffold for Multiplexed Nominal Mass and Sub-Da Isotopologue Quantitative Proteomic Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines [mdpi.com]

- 15. sigmaaldrich.com [sigmaaldrich.com]

(R)-1-Boc-3-Cbz-aminopyrrolidine synthesis and characterization

An In-depth Technical Guide to the Synthesis and Characterization of (R)-1-Boc-3-Cbz-aminopyrrolidine

Executive Summary

(R)-1-Boc-3-Cbz-aminopyrrolidine, formally known as tert-butyl (3R)-3-{[ (phenylmethoxy)carbonyl]amino}-1-pyrrolidinecarboxylate, is a chiral building block of significant value in medicinal chemistry and drug development. The pyrrolidine scaffold is a prevalent motif in numerous biologically active compounds and natural products[1]. This guide provides a comprehensive overview of a robust synthetic pathway to this molecule, detailing the underlying chemical principles, a step-by-step experimental protocol, and a full suite of characterization techniques required to verify its structure, purity, and chiral integrity. The strategic use of orthogonal tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) protecting groups allows for selective deprotection and subsequent functionalization, making this compound a versatile intermediate for complex molecular architectures such as peptide mimetics and protein degrader building blocks[2][3]. This document is intended for researchers, chemists, and drug development professionals who require a practical, field-proven guide to the preparation and validation of this key synthetic intermediate.

Introduction: The Strategic Importance of a Differentially Protected Chiral Scaffold

In the landscape of modern drug discovery, the ability to construct complex, three-dimensional molecules with precise stereochemical control is paramount[1][4]. Chiral heterocycles, particularly the pyrrolidine ring system, serve as foundational scaffolds for a multitude of therapeutic agents[1]. The strategic value of (R)-1-Boc-3-Cbz-aminopyrrolidine lies in the orthogonal nature of its two protecting groups, which provides chemists with full control over the synthetic sequence.

-

The Boc Group: Positioned on the ring nitrogen (N-1), the tert-butoxycarbonyl (Boc) group is labile under acidic conditions (e.g., trifluoroacetic acid). Its removal unmasks the secondary amine of the pyrrolidine ring for further modification.

-

The Cbz Group: Protecting the exocyclic amine at the C-3 position, the benzyloxycarbonyl (Cbz or Z) group is stable to acidic and basic conditions but is readily cleaved by catalytic hydrogenolysis.

This differential protection scheme allows for selective functionalization at either nitrogen atom, a critical feature in multi-step syntheses where sequential reaction at different sites is required[3]. This versatility makes the title compound an essential intermediate for creating libraries of compounds for structure-activity relationship (SAR) studies and for the synthesis of targeted therapeutics[5][6].

Synthesis of (R)-1-Boc-3-Cbz-aminopyrrolidine

The most direct and reliable synthesis of (R)-1-Boc-3-Cbz-aminopyrrolidine involves the selective protection of the primary amine of the commercially available starting material, (R)-(+)-1-Boc-3-aminopyrrolidine.

Synthetic Pathway and Mechanistic Rationale

The core transformation is the acylation of the primary amine of (R)-(+)-1-Boc-3-aminopyrrolidine with benzyl chloroformate (Cbz-Cl).

Reaction Scheme: (R)-(+)-1-Boc-3-aminopyrrolidine + Benzyl Chloroformate --(Base, Solvent)--> (R)-1-Boc-3-Cbz-aminopyrrolidine

Causality Behind Experimental Choices:

-

Starting Material: (R)-(+)-1-Boc-3-aminopyrrolidine (CAS 147081-49-0) is a readily available chiral building block, providing the desired stereochemistry from the outset[6][7].

-

Reagent: Benzyl chloroformate is the classic reagent for the introduction of the Cbz protecting group.

-

Base: A non-nucleophilic organic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is essential. Its role is to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction. This prevents the protonation of the starting amine, which would render it unreactive, and also prevents potential acid-catalyzed removal of the Boc group.

-

Solvent: An inert, aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) is used to dissolve the reactants without participating in the reaction. DCM is often preferred for its ease of removal during workup.

-

Temperature: The reaction is typically initiated at 0 °C. Adding the Cbz-Cl slowly at a reduced temperature helps to control the exothermicity of the acylation reaction and minimize the formation of potential side products.

Detailed Experimental Protocol

This protocol describes the synthesis on a 10 mmol scale.

Materials and Reagents:

| Reagent/Material | CAS Number | Molecular Weight | Quantity | Moles (mmol) |

| (R)-(+)-1-Boc-3-aminopyrrolidine | 147081-49-0 | 186.25 g/mol | 1.86 g | 10.0 |

| Benzyl Chloroformate (Cbz-Cl) | 501-53-1 | 170.59 g/mol | 1.9 mL (~2.22 g) | 13.0 |

| Triethylamine (TEA) | 121-44-8 | 101.19 g/mol | 2.1 mL (~1.52 g) | 15.0 |

| Dichloromethane (DCM) | 75-09-2 | - | 50 mL | - |

| Saturated aq. NaHCO₃ | - | - | 2 x 30 mL | - |

| Brine (Saturated aq. NaCl) | - | - | 30 mL | - |

| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | - | ~5 g | - |

| Silica Gel (for chromatography) | - | - | As needed | - |

| Ethyl Acetate/Hexanes | - | - | As needed | - |

Procedure:

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add (R)-(+)-1-Boc-3-aminopyrrolidine (1.86 g, 10.0 mmol). Dissolve it in dichloromethane (50 mL).

-

Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature reaches ~0 °C.

-

Addition of Base: Add triethylamine (2.1 mL, 15.0 mmol) to the cooled solution.

-

Addition of Cbz-Cl: Add benzyl chloroformate (1.9 mL, 13.0 mmol) dropwise to the stirring solution over 15 minutes, ensuring the temperature remains below 5 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup - Quenching: Cool the reaction mixture again to 0 °C and slowly add 30 mL of water to quench the reaction.

-

Workup - Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 30 mL of saturated aqueous NaHCO₃ solution, and 30 mL of brine.

-

Drying and Concentration: Dry the isolated organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product as an oil or semi-solid.

-

Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes (e.g., starting from 10:90 and gradually increasing to 30:70) to elute the final product.

-

Final Product: Combine the pure fractions (identified by TLC) and concentrate under reduced pressure to yield (R)-1-Boc-3-Cbz-aminopyrrolidine as a colorless oil or white solid.

Synthesis Workflow Diagram

Caption: Synthetic workflow for (R)-1-Boc-3-Cbz-aminopyrrolidine.

Characterization and Quality Control

Thorough characterization is essential to confirm the identity, purity, and stereochemical integrity of the synthesized compound.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy NMR is the most powerful tool for unambiguous structure elucidation. The spectra should be recorded in a deuterated solvent such as CDCl₃.

Table 2: Predicted ¹H NMR Data for (R)-1-Boc-3-Cbz-aminopyrrolidine

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.35 | m | 5H | Ar-H (Cbz) |

| ~5.2 (broad) | br s | 1H | NH (Cbz) |

| ~5.10 | s | 2H | Ar-CH₂ -O (Cbz) |

| ~4.30 | m | 1H | CH -NHCbz |

| ~3.60 - 3.20 | m | 4H | N-CH₂ (ring) |

| ~2.20 | m | 1H | CH₂ (ring) |

| ~1.90 | m | 1H | CH₂ (ring) |

| 1.45 | s | 9H | C(CH₃ )₃ (Boc) |

Table 3: Predicted ¹³C NMR Data for (R)-1-Boc-3-Cbz-aminopyrrolidine

| Chemical Shift (δ) ppm | Assignment |

| ~156.0 | C =O (Cbz) |

| ~154.5 | C =O (Boc) |

| ~136.5 | Ar-C (quaternary, Cbz) |

| ~128.5, 128.1, 128.0 | Ar-C H (Cbz) |

| ~79.5 | C (CH₃)₃ (Boc) |

| ~67.0 | Ar-C H₂-O (Cbz) |

| ~50.0 | C H-NHCbz |

| ~44.0 | N-C H₂ (ring) |

| ~31.0 | C H₂ (ring) |

| ~28.4 | C(C H₃)₃ (Boc) |

Fourier-Transform Infrared (FTIR) Spectroscopy FTIR is used to identify the key functional groups present in the molecule.

Table 4: Key FTIR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3350 | N-H Stretch | Amide N-H |

| 3000 - 2850 | C-H Stretch | Aliphatic C-H |

| ~1690 (strong, sharp) | C=O Stretch | Carbamate C=O (Boc & Cbz) |

| ~1520 | N-H Bend | Amide II |

| 1450, 1600 | C=C Stretch | Aromatic Ring |

| ~1170 | C-O Stretch | Carbamate C-O |

Mass Spectrometry (MS) Mass spectrometry confirms the molecular weight of the compound. Using electrospray ionization (ESI) in positive mode is standard.

Table 5: Expected Mass Spectrometry Data

| Ion Species | Calculated m/z | Observed m/z |

| [M+H]⁺ | 321.1814 | ~321.2 |

| [M+Na]⁺ | 343.1634 | ~343.2 |

| M = C₁₇H₂₄N₂O₄, with a molecular weight of 320.38 g/mol [2]. |

Purity and Stereochemical Integrity

-

Chromatographic Purity: Purity is initially assessed by TLC and confirmed by High-Performance Liquid Chromatography (HPLC). A pure sample should exhibit a single major peak (>97% by area).

-

Optical Rotation: The chirality of the molecule is confirmed by measuring its specific rotation using a polarimeter. The value should be compared to literature or supplier data for the pure enantiomer[5].

-

Chiral HPLC: For rigorous confirmation of enantiomeric excess (e.e.), analysis on a chiral HPLC column can be performed to ensure no racemization occurred during the synthesis.

Characterization Workflow Diagram

Caption: Standard characterization workflow for synthesized compounds.

Safety, Handling, and Storage

-

Safety: Standard laboratory personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times. All operations should be conducted within a certified chemical fume hood. Benzyl chloroformate is corrosive and lachrymatory; handle with extreme care.

-

Handling: The starting material, (R)-(+)-1-Boc-3-aminopyrrolidine, is classified as toxic if swallowed and can cause serious eye damage[7]. Handle all chemicals with care, avoiding inhalation, ingestion, and skin contact.

-

Storage: The final product should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. For long-term stability, storage at 2-8°C is recommended.

Conclusion

This guide has outlined a reliable and reproducible method for the synthesis of (R)-1-Boc-3-Cbz-aminopyrrolidine, a key chiral intermediate in pharmaceutical research. The described protocol, grounded in established chemical principles, provides a clear path from a commercially available starting material to a highly pure final product. The comprehensive characterization workflow ensures that the identity, purity, and stereochemical integrity of the molecule can be rigorously validated. The strategic utility of this orthogonally protected scaffold empowers chemists to design and execute complex synthetic routes, accelerating the discovery and development of novel therapeutic agents.

References

-

Macmillan Group, Princeton University. (n.d.). SUPPLEMENTARY INFORMATION. Retrieved from [Link]

-

MilliporeSigma. (n.d.). (R)-(+)-1-Boc-3-aminopyrrolidine, 1 X 5 g. Retrieved from [Link]

-

CP Lab Safety. (n.d.). (R)-(-)-1-Cbz-3-aminopyrrolidine, min 97%, 100 grams. Retrieved from [Link]

-

PubChem. (n.d.). 1-Boc-3-aminopyrrolidine. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). (R)-(+)-1-Boc-3-aminopyrrolidine. National Center for Biotechnology Information. Retrieved from [Link]

-

2a biotech. (n.d.). (R)-1-Cbz-3-Boc-Aminopyrrolidine. Retrieved from [Link]

-

VEGPHARM. (n.d.). (R)-1-CBZ-3-(BOC-AMINO) PYRROLIDINE. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Applications of (S)-3-(Boc-Amino)Pyrrolidine in Advanced Organic Synthesis. Retrieved from [Link]

-

Vitale, R., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4899. Retrieved from [Link]

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. calpaclab.com [calpaclab.com]

- 3. benchchem.com [benchchem.com]

- 4. nbinno.com [nbinno.com]

- 5. chemimpex.com [chemimpex.com]

- 6. chemimpex.com [chemimpex.com]

- 7. (R)-(+)-1-Boc-3-aminopyrrolidine | C9H18N2O2 | CID 854070 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of (S)-1-Boc-3-Cbz-aminopyrrolidine

Abstract

(S)-1-Boc-3-Cbz-aminopyrrolidine is a pivotal chiral building block in contemporary medicinal chemistry and drug development. Its bifunctional nature, featuring two distinct amine-protecting groups (Boc and Cbz) at specific positions on a chiral pyrrolidine scaffold, makes it an invaluable intermediate for synthesizing complex nitrogen-containing molecules. Accurate and comprehensive characterization of this compound is paramount to ensure structural integrity, purity, and suitability for downstream applications. This guide provides an in-depth analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—that collectively serve to unequivocally identify and validate (S)-1-Boc-3-Cbz-aminopyrrolidine.

Introduction: The "Why" of Spectroscopic Analysis

In the synthesis of pharmaceutical agents, every intermediate must be rigorously validated. For a molecule like (S)-1-Boc-3-Cbz-aminopyrrolidine, spectroscopic analysis is not merely a quality control checkpoint; it is the fundamental process by which we confirm its molecular architecture. Each technique provides a unique piece of the structural puzzle:

-

NMR Spectroscopy reveals the carbon-hydrogen framework, detailing the connectivity and spatial relationships of atoms.

-

IR Spectroscopy provides a rapid and definitive confirmation of the key functional groups present.

-

Mass Spectrometry confirms the molecular weight and offers insights into the molecule's fragmentation, further corroborating its structure.

Together, these methods form a self-validating system for structural elucidation, ensuring that the material proceeding to the next synthetic step is precisely the intended compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the structural elucidation of organic molecules. For (S)-1-Boc-3-Cbz-aminopyrrolidine, both ¹H and ¹³C NMR are essential.

¹H NMR Spectroscopy: Mapping the Protons

The ¹H NMR spectrum provides a detailed map of the proton environments within the molecule. The analysis of chemical shifts (δ), signal multiplicities, and coupling constants (J) allows for the precise assignment of each proton.

Table 1: Representative ¹H NMR Peak Assignments for (S)-1-Boc-3-Cbz-aminopyrrolidine (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.35 | Multiplet | 5H | Ar-H (Phenyl group of Cbz) | The characteristic region for aromatic protons. |

| ~5.10 | Singlet | 2H | -O-CH₂ -Ph (Benzyl group of Cbz) | A singlet indicates no adjacent protons. Its downfield shift is due to the adjacent oxygen atom. |

| ~5.00 | Broad | 1H | NH -Cbz | The carbamate proton signal is often broad due to quadrupole broadening and potential hydrogen bonding. Its chemical shift can be variable. |

| ~4.30 | Multiplet | 1H | H -3 (Pyrrolidine ring) | This proton is attached to the carbon bearing the Cbz-amino group, resulting in a downfield shift. |

| ~3.60 - 3.20 | Multiplet | 4H | H -2, H -5 (Pyrrolidine ring) | These are the protons on the carbons adjacent to the Boc-protected nitrogen. The signals are often complex due to diastereotopicity and mutual coupling. |

| ~2.20 & ~1.90 | Multiplet | 2H | H -4 (Pyrrolidine ring) | These protons are adjacent to the chiral center at C3 and the C5 position, leading to complex splitting patterns. |

| ~1.46 | Singlet | 9H | -C(CH₃ )₃ (Boc group) | The nine equivalent protons of the tert-butyl group give rise to a strong singlet, a hallmark signature of the Boc protecting group. |

¹³C NMR Spectroscopy: The Carbon Backbone

The proton-decoupled ¹³C NMR spectrum reveals each unique carbon atom in the molecule.

Table 2: Representative ¹³C NMR Peak Assignments for (S)-1-Boc-3-Cbz-aminopyrrolidine (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~156.0 | C =O (Cbz carbamate) | Carbonyl carbons of carbamates appear in this characteristic downfield region. |

| ~154.7 | C =O (Boc carbamate) | Similar to the Cbz carbonyl, but with a slightly different chemical environment. |

| ~136.5 | Quaternary Ar-C (Phenyl group of Cbz) | The carbon atom of the phenyl ring to which the benzylic CH₂ is attached. |

| ~128.5, ~128.0 | Ar-C H (Phenyl group of Cbz) | The protonated carbons of the aromatic ring. |

| ~79.5 | -C (CH₃)₃ (Boc group) | The quaternary carbon of the tert-butyl group, shifted downfield by the adjacent oxygen. |

| ~66.8 | -O-C H₂-Ph (Benzyl group of Cbz) | The benzylic carbon, shifted downfield by the attached oxygen. |

| ~50.0 | C -3 (Pyrrolidine ring) | The carbon atom bearing the Cbz-amino group. |

| ~46.5, ~44.0 | C -2, C -5 (Pyrrolidine ring) | Carbons adjacent to the Boc-protected nitrogen. The chemical shifts can be very similar. |

| ~31.0 | C -4 (Pyrrolidine ring) | The remaining methylene carbon of the pyrrolidine ring. |

| ~28.5 | -C(C H₃)₃ (Boc group) | The three equivalent methyl carbons of the tert-butyl group, giving a strong signal. |

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of (S)-1-Boc-3-Cbz-aminopyrrolidine in ~0.6 mL of deuterated chloroform (CDCl₃).

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition: Acquire the spectrum using a standard pulse program. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse program (e.g., zgpg30). A longer acquisition time and more scans will be necessary compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the key functional groups within the molecule, confirming the presence of the two distinct carbamate protecting groups.

Table 3: Key IR Absorption Bands for (S)-1-Boc-3-Cbz-aminopyrrolidine

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group | Significance |

| ~3350 | N-H Stretch | Amine (Cbz-NH) | Confirms the presence of the secondary amine within the Cbz group. |

| ~3000-2850 | C-H Stretch | Aliphatic and Aromatic C-H | Indicates the presence of the pyrrolidine ring, Boc group, and benzyl group. |

| ~1690 | C=O Stretch (Asymmetric) | Carbonyl (Boc and Cbz) | A very strong and sharp absorption band characteristic of the carbamate carbonyl groups. |

| ~1410 | C-N Stretch | Carbamate | Corroborates the presence of the carbamate functionalities. |

| ~1170 | C-O Stretch | Ester-like (Boc and Cbz) | Strong bands associated with the C-O single bonds within both protecting groups. |

Experimental Protocol: ATR-IR Data Acquisition

-

Sample Preparation: Place a small amount of the neat oil sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Background Scan: Perform a background scan with a clean ATR crystal to subtract atmospheric H₂O and CO₂ signals.

-

Sample Scan: Acquire the sample spectrum, typically by co-adding 16 or 32 scans for a high-quality spectrum.

-

Data Analysis: Identify and label the major absorption peaks.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound, providing the ultimate confirmation of its elemental composition. Electrospray Ionization (ESI) is a common soft ionization technique used for this type of molecule.

-

Molecular Formula: C₁₈H₂₆N₂O₄

-

Exact Mass: 334.19 g/mol

-

Expected Ionization: In ESI-MS, the compound is expected to be observed primarily as the protonated molecular ion [M+H]⁺.

-

Calculated m/z for [C₁₈H₂₇N₂O₄]⁺: 335.20

Table 4: Expected Ions in ESI-Mass Spectrometry

| m/z (Daltons) | Ion Species | Interpretation |

| ~335.20 | [M+H]⁺ | The protonated molecular ion, confirming the molecular weight of the parent compound. |

| ~357.18 | [M+Na]⁺ | A common adduct observed in ESI-MS, where a sodium ion complexes with the molecule. |

| ~279.17 | [M-C₄H₈+H]⁺ | Fragmentation corresponding to the loss of isobutylene from the Boc group. |

| ~235.14 | [M-Boc+H]⁺ | Fragmentation corresponding to the loss of the entire Boc group (100 Da). This is a very common fragmentation pathway. |

Integrated Spectroscopic Workflow

The confirmation of (S)-1-Boc-3-Cbz-aminopyrrolidine's structure is not based on a single piece of data but on the convergence of all spectroscopic evidence. The workflow below illustrates how these techniques are integrated for a comprehensive analysis.

Caption: Integrated workflow for spectroscopic characterization.

Conclusion

The spectroscopic characterization of (S)-1-Boc-3-Cbz-aminopyrrolidine is a clear and logical process when NMR, IR, and MS data are used in concert. The characteristic singlet of the Boc group in ¹H NMR, the dual carbamate C=O stretches in the IR spectrum, and the definitive molecular ion peak in the mass spectrum all converge to provide an unambiguous structural confirmation. This robust analytical dataset ensures the quality and identity of this critical chiral building block, enabling its confident use in the intricate pathways of pharmaceutical synthesis.

References

For the purpose of this guide, representative data has been synthesized from common chemical supplier databases and typical spectroscopic values for these functional groups. For specific batch data, always refer to the Certificate of Analysis provided by the supplier.

-

Sigma-Aldrich. (S)-(-)-1-Boc-3-aminopyrrolidine Product Page.Link

-

PubChem. tert-Butyl 3-aminopyrrolidine-1-carboxylate.Link

-

ChemScene. (S)-1-Boc-3-aminopyrrolidine Product Page.Link

-

Macmillan Group, Princeton University. Supplementary Information.Link (Note: While not the exact target molecule, this document provides representative experimental procedures and spectral data for similar Boc-protected amines, illustrating the standard characterization practices in a top-tier academic setting.)

An In-depth Technical Guide to tert-butyl 3-(benzyloxycarbonylamino)pyrrolidine-1-carboxylate: Synthesis, Properties, and Handling

This guide provides a comprehensive technical overview of tert-butyl 3-(benzyloxycarbonylamino)pyrrolidine-1-carboxylate, a key building block in modern organic synthesis and medicinal chemistry. Intended for researchers, scientists, and professionals in drug development, this document delves into the compound's physical constants, spectroscopic profile, a detailed synthetic protocol, and essential safety information. The strategic application of its orthogonal protecting groups, the tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz), makes it a versatile intermediate for the synthesis of complex nitrogen-containing molecules.[1]

Introduction

tert-Butyl 3-(benzyloxycarbonylamino)pyrrolidine-1-carboxylate (also known as tert-butyl 3-(((benzyloxy)carbonyl)amino)pyrrolidine-1-carboxylate or (S)-3-(Cbz-amino)-1-Boc-pyrrolidine) is a chiral pyrrolidine derivative featuring two distinct amine protecting groups. The pyrrolidine ring is a prevalent scaffold in numerous biologically active compounds.[1] The strategic placement of the acid-labile Boc group on the ring nitrogen and the hydrogenolysis-labile Cbz group on the exocyclic amine at the 3-position allows for selective deprotection and sequential functionalization. This orthogonal protection scheme is highly advantageous in multi-step syntheses, particularly in the construction of peptide mimetics and other complex pharmaceutical intermediates.[1]

Physicochemical Properties

Table 1: Physical and Chemical Properties of tert-butyl 3-(benzyloxycarbonylamino)pyrrolidine-1-carboxylate and Related Compounds

| Property | tert-butyl 3-(benzyloxycarbonylamino)pyrrolidine-1-carboxylate | (S)-(-)-1-Boc-3-aminopyrrolidine | (3R)-(+)-1-Benzyl-3-(tert-butoxycarbonylamino)pyrrolidine |

| Molecular Formula | C₁₇H₂₄N₂O₄ | C₉H₁₈N₂O₂ | C₁₆H₂₄N₂O₂ |

| Molecular Weight | 320.38 g/mol | 186.25 g/mol | 276.37 g/mol [2] |

| Appearance | Expected to be a colorless oil or a white to off-white solid | Colorless oil to white solid | White solid |

| Melting Point | Not reported | ~50 °C | 77-81 °C |

| Boiling Point | Not reported | 216-217 °C | Not reported |

| Density | Not reported | 1.067 g/mL at 25 °C | Not reported |

| Solubility | Expected to be soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol. | Soluble in organic solvents. | Soluble in chloroform.[2] |

| CAS Number | 325775-36-8 (racemate) | 147081-44-5 ((S)-enantiomer)[3] | 131878-23-4 ((R)-enantiomer)[2] |

Spectroscopic Characterization

The structural features of tert-butyl 3-(benzyloxycarbonylamino)pyrrolidine-1-carboxylate give rise to a predictable spectroscopic signature. Below are the anticipated spectral data based on the analysis of its constituent functional groups and data from analogous compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to exhibit characteristic signals for the Boc and Cbz protecting groups, as well as the pyrrolidine ring protons.

-

Aromatic Protons (Cbz group): A multiplet in the range of 7.30-7.40 ppm, integrating to 5 protons.

-

Benzyl Protons (Cbz group): A singlet at approximately 5.10 ppm, integrating to 2 protons.

-

Pyrrolidine Ring Protons: A series of multiplets between 1.80 and 3.80 ppm.

-

tert-Butyl Protons (Boc group): A sharp singlet at around 1.45 ppm, integrating to 9 protons.

¹³C NMR Spectroscopy

The carbon NMR spectrum will show distinct resonances for the carbonyl carbons of the Boc and Cbz groups, the aromatic carbons, and the aliphatic carbons of the pyrrolidine ring and the tert-butyl group.

-

Carbonyl Carbons: Resonances around 155 ppm (carbamate) and 170-175 ppm (carboxylate).

-

Aromatic Carbons: Signals in the region of 127-137 ppm.

-

tert-Butyl Carbon: A signal around 80 ppm for the quaternary carbon and 28 ppm for the methyl carbons.

-

Pyrrolidine Ring Carbons: Peaks in the aliphatic region, typically between 25 and 60 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by strong absorption bands corresponding to the carbonyl stretching vibrations of the two carbamate groups.

-

N-H Stretch: A band around 3300-3400 cm⁻¹.

-

C-H Stretch (aromatic and aliphatic): Bands in the 2850-3100 cm⁻¹ region.

-

C=O Stretch (carbamates): Strong absorptions around 1680-1720 cm⁻¹.

-

C-O Stretch: Bands in the 1000-1300 cm⁻¹ region.

Mass Spectrometry

Electrospray ionization (ESI) mass spectrometry in positive ion mode is expected to show the protonated molecule [M+H]⁺ at m/z 321.18. Fragmentation may involve the loss of the tert-butyl group or other characteristic cleavages.

Synthesis Protocol

The synthesis of tert-butyl 3-(benzyloxycarbonylamino)pyrrolidine-1-carboxylate can be achieved through a straightforward two-step process starting from a suitable 3-aminopyrrolidine derivative. The following protocol is a representative procedure based on established methods for Boc and Cbz protection of amines.[4]

Synthetic Workflow

Caption: Synthetic workflow for the preparation of the target compound.

Step-by-Step Methodology

Step 1: Synthesis of tert-Butyl 3-aminopyrrolidine-1-carboxylate

This initial step involves the protection of the pyrrolidine ring nitrogen with a Boc group.

-

To a solution of 3-aminopyrrolidine (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF), add a base, for example, triethylamine (1.2 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in THF.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash sequentially with 1M NaOH solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude tert-butyl 3-aminopyrrolidine-1-carboxylate, which can often be used in the next step without further purification. If necessary, purification can be achieved by flash column chromatography.[4]

Step 2: Synthesis of tert-butyl 3-(benzyloxycarbonylamino)pyrrolidine-1-carboxylate

The exocyclic primary amine is then protected with a Cbz group.

-

Dissolve tert-butyl 3-aminopyrrolidine-1-carboxylate (1.0 eq) in a mixture of THF and water (e.g., 2:1).

-

Add a base such as sodium bicarbonate (2.0 eq).

-

Cool the mixture to 0 °C.

-

Add benzyl chloroformate (Cbz-Cl, 1.5 eq) dropwise.

-

Stir the reaction mixture at 0 °C and then allow it to warm to room temperature, stirring for 12-24 hours until completion.

-

Dilute the reaction mixture with water and extract with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the final product.[4]

Safety and Handling

As a laboratory chemical, tert-butyl 3-(benzyloxycarbonylamino)pyrrolidine-1-carboxylate should be handled with appropriate safety precautions. A safety data sheet for the (R)-enantiomer indicates that the compound is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles.

-

Hand Protection: Wear compatible chemical-resistant gloves.

-

Skin and Body Protection: Wear a laboratory coat.

Handling and Storage:

-

Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors.

-

Avoid contact with skin, eyes, and clothing.

-

Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Applications in Research and Development

The unique structural features of tert-butyl 3-(benzyloxycarbonylamino)pyrrolidine-1-carboxylate make it a valuable tool in drug discovery and organic synthesis. The orthogonal nature of the Boc and Cbz protecting groups allows for selective deprotection and functionalization at either the N-1 or the N-3 position of the pyrrolidine ring, enabling the synthesis of a wide array of complex molecules and libraries of compounds for biological screening.[1]

References

- BenchChem. (2025). A Comparative Guide to the Application of S-1-Cbz-3-Boc-aminopyrrolidine Isomers in Chemical Synthesis. BenchChem Technical Guides.

-

PubChem. (n.d.). tert-butyl (3S)-3-aminopyrrolidine-1-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

- BenchChem. (2025). Navigating the Synthesis of 3-Aminopyrrolidine Derivatives: A Technical Guide to Protecting Groups. BenchChem Technical Guides.

Sources

1-Boc-3-Cbz-aminopyrrolidine: A Keystone Chiral Building Block for Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of medicinal chemistry and pharmaceutical development, the pyrrolidine scaffold stands out as a "privileged structure," frequently appearing in a multitude of FDA-approved drugs.[1] This guide delves into the strategic importance of 1-Boc-3-Cbz-aminopyrrolidine, a differentially protected chiral pyrrolidine derivative, as a versatile building block in contemporary organic synthesis. We will explore its synthesis, the strategic utility of its orthogonal protecting groups, and its application in the construction of complex, biologically active molecules. This document serves as a technical resource, providing detailed protocols and insights into the causal relationships behind experimental choices, aimed at empowering researchers in their drug discovery endeavors.

Introduction: The Strategic Value of Chiral Pyrrolidines

The precise three-dimensional arrangement of atoms in a molecule is a critical determinant of its biological activity.[2] Chiral molecules, existing as non-superimposable mirror images (enantiomers), often exhibit profoundly different pharmacological and toxicological profiles.[3] Consequently, the ability to introduce and control stereochemistry during the synthesis of drug candidates is paramount. Chiral building blocks, such as pyrrolidine derivatives, are indispensable tools for achieving this stereocontrol.[2]

The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a cornerstone of medicinal chemistry.[1][4] Its non-planar, puckered conformation allows for the exploration of three-dimensional pharmacophore space, a key factor in enhancing binding affinity and selectivity for biological targets.[1] The presence of up to four stereogenic centers in a substituted pyrrolidine ring offers a rich tapestry of stereoisomeric possibilities.[1]

This compound, with its defined stereochemistry and orthogonally protected amino groups, represents a highly strategic intermediate for the synthesis of complex molecules. The tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) protecting groups allow for the selective deprotection and functionalization of the pyrrolidine ring nitrogen and the C-3 amino group, respectively, providing chemists with precise control over the synthetic route.[5][6]

Synthesis and Physicochemical Properties

The enantioselective synthesis of 3-aminopyrrolidine derivatives is a well-explored area of organic chemistry, with various methods developed to access these crucial intermediates.[7][8] Common strategies often employ chiral pool starting materials, such as amino acids, or utilize asymmetric catalysis.[9][10]

General Synthetic Approach

A common route to chiral this compound involves the use of a commercially available, enantiomerically pure precursor, such as (R)-(+)-1-Boc-3-aminopyrrolidine or its (S)-enantiomer.[11][12] The synthesis then proceeds with the protection of the exocyclic amine with a Cbz group.

Illustrative Synthetic Workflow:

Caption: General workflow for the Cbz protection of 1-Boc-3-aminopyrrolidine.

Physicochemical Data

A summary of the key physicochemical properties of a related compound, 1-Boc-3-aminopyrrolidine, is presented below. These properties are crucial for designing reaction conditions and purification protocols.

| Property | Value | Source |

| Molecular Formula | C9H18N2O2 | [13] |

| Molecular Weight | 186.25 g/mol | [13] |

| Appearance | Liquid | |

| Density | 1.022 g/mL at 25 °C | |

| Refractive Index | n20/D 1.471 | |

| Storage Temperature | 2-8°C |

Note: The data presented is for 1-Boc-3-aminopyrrolidine. The properties of this compound will differ due to the presence of the Cbz group.

The Power of Orthogonal Protection: Strategic Deprotection and Functionalization

The synthetic utility of this compound lies in the differential stability of the Boc and Cbz protecting groups. This orthogonality allows for the selective removal of one group while the other remains intact, enabling sequential and site-specific modifications.[5]

-

Boc Group Removal: The Boc group is labile under acidic conditions, typically using trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[6][14] This deprotection reveals the pyrrolidine ring nitrogen for subsequent reactions such as alkylation, acylation, or arylation.

-

Cbz Group Removal: The Cbz group is stable to acidic and basic conditions but is readily cleaved by catalytic hydrogenolysis (e.g., H2, Pd/C).[6][15] This method is mild and highly effective, yielding the free exocyclic amine.

Deprotection Protocols

3.1.1. Boc Deprotection (Acid-mediated)

Objective: To selectively remove the Boc protecting group, exposing the pyrrolidine ring nitrogen.

Materials:

-

This compound

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Magnetic stirrer

Procedure:

-

Dissolve this compound in DCM in a round-bottom flask.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add TFA dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.

-

Upon completion, carefully quench the reaction by adding saturated sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to yield the deprotected product.

3.1.2. Cbz Deprotection (Hydrogenolysis)

Objective: To selectively remove the Cbz protecting group, exposing the exocyclic primary amine.

Materials:

-

This compound

-

Methanol or Ethanol

-

Palladium on carbon (10% Pd/C)

-

Hydrogen gas supply (balloon or hydrogenation apparatus)

-

Celite®

-

Rotary evaporator

Procedure:

-

Dissolve this compound in methanol or ethanol in a round-bottom flask.

-

Carefully add a catalytic amount of 10% Pd/C to the solution.

-

Evacuate the flask and backfill with hydrogen gas (repeat 3 times).

-

Stir the reaction mixture under a hydrogen atmosphere (balloon) at room temperature for 2-4 hours, monitoring by TLC.

-

Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst.

-

Wash the Celite® pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to obtain the deprotected product.

Caption: Orthogonal deprotection strategies for this compound.

Applications in Drug Discovery and Medicinal Chemistry

The versatility of this compound and its derivatives makes them invaluable in the synthesis of a wide range of biologically active compounds. The pyrrolidine motif is a key structural feature in drugs targeting various therapeutic areas, including neurological disorders, cancer, and infectious diseases.[3][16]

Case Study: Synthesis of a Hypothetical Kinase Inhibitor

To illustrate the utility of this chiral building block, let's consider a hypothetical synthesis of a kinase inhibitor. In this example, the pyrrolidine ring serves as a central scaffold to which other pharmacophoric elements are attached.

Synthetic Scheme Overview:

-

Boc Deprotection: Selective removal of the Boc group from (R)-1-Boc-3-Cbz-aminopyrrolidine to free the ring nitrogen.

-

N-Arylation: Suzuki or Buchwald-Hartwig coupling to introduce an aromatic or heteroaromatic ring system at the N-1 position. This moiety can be crucial for engaging with the hinge region of the kinase.

-

Cbz Deprotection: Hydrogenolysis to deprotect the exocyclic amine at the C-3 position.

-

Amide Coupling: Acylation of the newly formed primary amine with a substituted carboxylic acid to introduce a side chain that can interact with other regions of the ATP-binding pocket.

This stepwise and controlled functionalization, enabled by the orthogonal protecting groups, allows for the systematic exploration of the structure-activity relationship (SAR) around the pyrrolidine core.

Broader Applications

Beyond kinase inhibitors, chiral 3-aminopyrrolidine derivatives are employed in the synthesis of:

-

Antiviral Agents: As core components of molecules designed to inhibit viral enzymes.[16]

-

Central Nervous System (CNS) Agents: The pyrrolidine scaffold is present in drugs targeting various CNS receptors and transporters.[2]

-

Peptidomimetics: The constrained conformation of the pyrrolidine ring can be used to mimic peptide turns, leading to more stable and orally bioavailable drug candidates.[3]

-

Organocatalysts: Chiral pyrrolidine derivatives are widely used as catalysts in asymmetric synthesis.[4]

Conclusion

This compound is more than just a chemical intermediate; it is a strategic tool that provides chemists with a high degree of control over the synthesis of complex, chiral molecules. Its differentially protected amino groups allow for a modular and efficient approach to building molecular diversity, which is essential in the quest for novel and effective therapeutics. As the demand for enantiomerically pure drugs continues to grow, the importance of versatile chiral building blocks like this compound will undoubtedly increase, solidifying its role as a cornerstone of modern drug discovery.

References

- Vertex AI Search. (n.d.).

- Vertex AI Search. (n.d.). The Role of Chiral Building Blocks in Modern Pharmaceutical Synthesis.

- Ramapanicker, R. et al. (2011). Enantioselective Synthesis of 2-Aminomethyl and 3-Amino Pyrrolidines and Piperidines through 1,2-Diamination of Aldehydes.

- Zhishang Chemical. (n.d.). Pyrrolidine and Pyrrole: The Pillars of Medicinal Chemistry.

- National Center for Biotechnology Information. (n.d.). 1-Boc-3-aminopyrrolidine. PubChem.

- Vitale, P. et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules.

- Sigma-Aldrich. (n.d.). 1-Boc-3-aminopyrrolidine 95.

- Nagib, D. A., & MacMillan, D. W. C. (2011). Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction. PMC.

- Sigma-Aldrich. (n.d.). (R)-(+)-1-Boc-3-aminopyrrolidine 97.

- Sigma-Aldrich. (n.d.). 1-Boc-3-(aminomethyl)pyrrolidine.

- Benchchem. (n.d.). A Comparative Guide to the Application of S-1-Cbz-3-Boc-aminopyrrolidine Isomers in Chemical Synthesis.

- Sviridov, S. I. et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI.

- De la Cruz, J. C. et al. (2008). 3-Aminopyrrolidines from alpha-aminoacids: total synthesis of (+)

- Trost, B. M., & Trost, M. K. (2004). Strategy for the Enantioselective Preparation of Polyhydroxy Pyrrolidines: Synthesis of DAB-1 and (-)-Anisomycin.

- TargetMol. (n.d.). 1-Boc-3-Aminopyrrolidine.

- Trost, B. M., & Silverman, S. M. (2012). Enantioselective Construction of Pyrrolidines by Palladium-Catalyzed Asymmetric [3 + 2] Cycloaddition of Trimethylenemethane with Imines. Organic Chemistry Portal.

- ChemicalBook. (2023). 1-CBZ-3-BOC-AMINO PYRROLIDINE.

- Chem-Impex. (n.d.). (R)-(-)-1-Cbz-3-aminopyrrolidine.

- Chem-Impex. (n.d.). (S)-(+)-1-Cbz-3-aminopyrrolidine.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Applications of (S)-3-(Boc-Amino)Pyrrolidine in Advanced Organic Synthesis.

- Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups.

- Master Organic Chemistry. (n.d.). Amine Protection and Deprotection.

- Kappe, C. O. et al. (2016). Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions.

- ChemScene. (n.d.). (R)-1-Cbz-3-(Boc-aminomethyl)pyrrolidine.

- Alzeer, J. et al. (2013).

- Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism.

- Der Pharma Chemica. (2015). Enantioselective synthesis of (S)

- Google Patents. (2011). CN102249971A - Synthesis process of 1-N-BOC-3-hydroxypyrrolidine.

- Molecules. (2020). A Reliable Enantioselective Route to Mono-Protected N1-Cbz Piperazic Acid Building Block.

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. organicintermediate.com [organicintermediate.com]

- 5. benchchem.com [benchchem.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. researchgate.net [researchgate.net]

- 8. 3-Aminopyrrolidines from alpha-aminoacids: total synthesis of (+)-nemonapride from D-alanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Enantioselective Construction of Pyrrolidines by Palladium-Catalyzed Asymmetric [3 + 2] Cycloaddition of Trimethylenemethane with Imines [organic-chemistry.org]

- 11. (R)-(+)-1-Boc-3-アミノピロリジン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 12. nbinno.com [nbinno.com]

- 13. 1-Boc-3-aminopyrrolidine | C9H18N2O2 | CID 2756370 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. total-synthesis.com [total-synthesis.com]

- 16. mdpi.com [mdpi.com]

An In-depth Technical Guide on the Stereochemistry of N-Boc-N'-Cbz-3-aminopyrrolidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrrolidine ring is a foundational scaffold in medicinal chemistry, celebrated for its prevalence in natural products and its role as a versatile building block in the synthesis of pharmacologically active compounds.[1][2] The stereochemistry of substituted pyrrolidines, such as N-Boc-N'-Cbz-3-aminopyrrolidine, is of paramount importance as the spatial arrangement of substituents dramatically influences biological activity.[3] This technical guide provides a comprehensive exploration of the stereochemical nuances of N-Boc-N'-Cbz-3-aminopyrrolidine, including its synthesis, chiral separation, and analytical characterization. This document is intended to serve as a valuable resource for professionals engaged in drug discovery and development, offering both theoretical insights and practical, field-proven methodologies.

The Critical Role of Stereochemistry in Pyrrolidine-Based Drug Design

The five-membered pyrrolidine ring is a saturated heterocycle that offers significant advantages in drug design due to its three-dimensional structure.[3] Unlike planar aromatic rings, the non-planar nature of the pyrrolidine scaffold allows for a more thorough exploration of pharmacophore space.[3] A key feature of the pyrrolidine ring is the stereogenicity of its carbon atoms, which allows for the creation of multiple stereoisomers.[3] These stereoisomers can exhibit vastly different pharmacological profiles due to their differential binding to enantioselective proteins.[3] Consequently, controlling the absolute and relative configuration of chiral centers is a critical aspect of modern drug development, a principle underscored by FDA guidelines on stereoisomeric drugs.[3]